molecular formula C11H6ClFOS B1359354 3-(2-Chloro-4-fluorobenzoyl)thiophene CAS No. 898771-41-0

3-(2-Chloro-4-fluorobenzoyl)thiophene

Cat. No.: B1359354
CAS No.: 898771-41-0
M. Wt: 240.68 g/mol
InChI Key: RUVOXBMRINTMAL-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorobenzoyl)thiophene is a chemical compound with the molecular formula C11H6ClFOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a 2-chloro-4-fluorobenzoyl group attached to the thiophene ring. It is used primarily in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorobenzoyl)thiophene typically involves the acylation of thiophene with 2-chloro-4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorobenzoyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lewis Acids: Used in Friedel-Crafts acylation.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted thiophenes, while oxidation and reduction can lead to different thiophene derivatives .

Scientific Research Applications

3-(2-Chloro-4-fluorobenzoyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation, but it is believed to exert its effects through modulation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-4-fluorobenzoyl)thiophene is unique due to the specific positioning of the chloro and fluoro groups on the benzoyl moiety, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFOS/c12-10-5-8(13)1-2-9(10)11(14)7-3-4-15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVOXBMRINTMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641851
Record name (2-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-41-0
Record name (2-Chloro-4-fluorophenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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